![molecular formula C23H23N7O2S B2997848 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 585557-81-9](/img/structure/B2997848.png)
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound contains a benzo[d]imidazole moiety, a purine moiety, and a thioether linkage. Benzo[d]imidazole is a heterocyclic aromatic organic compound and purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzo[d]imidazoles can be synthesized through a variety of methods. One common method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The benzo[d]imidazole and purine moieties are both aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazole and purine moieties, as well as the thioether linkage. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility in organic solvents .Scientific Research Applications
Pharmaceutical Drug Design
The benzimidazole moiety present in the compound is a common feature in pharmacologically active molecules. It can be used to design drugs with potential inhibitory activity against certain enzymes or receptors. For instance, benzimidazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, epilepsy, and mountain sickness .
Material Science
The compound’s ability to form C–N bonds through its benzimidazole group can be exploited in material science for creating novel polymers with specific properties. These polymers could have applications in creating new types of durable and flexible materials .
Chemical Synthesis
The compound can serve as a starting point for the synthesis of a wide range of heterocyclic compounds. Its versatile structure allows for selective synthesis, which is crucial in developing new chemical entities with desired properties .
Solubility and Absorption Studies
The structural components of the compound suggest that it could be used in studies aimed at improving the solubility and absorption of pharmaceutical agents. Modifications to its structure could lead to better drug formulations with enhanced bioavailability .
Mechanism of Action
properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S/c1-28(14-15-8-4-3-5-9-15)22-26-19-18(20(31)27-23(32)29(19)2)30(22)12-13-33-21-24-16-10-6-7-11-17(16)25-21/h3-11H,12-14H2,1-2H3,(H,24,25)(H,27,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGDDSTJPFMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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